molecular formula C13H14ClN5O3S3 B11417999 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11417999
M. Wt: 419.9 g/mol
InChI Key: SWEKKBOIEDNSMG-UHFFFAOYSA-N
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Description

5-Chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of Thiadiazole Ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of Prop-2-en-1-ylsulfanyl Group: This step typically involves the reaction of the thiadiazole intermediate with prop-2-en-1-ylsulfanyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyrimidine-4-carboxamide: The final step involves the coupling of the thiadiazole intermediate with 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or catalytic properties.

    Biological Studies: The compound can be used to study the interactions of thiadiazole and pyrimidine derivatives with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide likely involves multiple pathways:

    Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to its functional groups, such as sulfanyl or chloro groups.

    Pathways Involved: It may inhibit specific enzymes or disrupt cellular processes by binding to DNA or proteins, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

5-Chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide is unique due to its combination of a thiadiazole ring with a pyrimidine carboxamide moiety, which is not commonly found in other compounds. This unique structure may confer specific biological activities and chemical reactivity that are distinct from similar compounds.

Properties

Molecular Formula

C13H14ClN5O3S3

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H14ClN5O3S3/c1-3-5-23-13-19-18-11(24-13)17-10(20)9-8(14)7-15-12(16-9)25(21,22)6-4-2/h3,7H,1,4-6H2,2H3,(H,17,18,20)

InChI Key

SWEKKBOIEDNSMG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl

Origin of Product

United States

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